molecular formula C23H22ClN3 B605265 Akt-I-1,2 HCl CAS No. 473382-50-2

Akt-I-1,2 HCl

Cat. No. B605265
CAS RN: 473382-50-2
M. Wt: 375.9
InChI Key: NXSKOEXUDZHMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akt-I-1,2 HCl is a selective, non-ATP-competitive inhibitor of Akt1 and Akt2 . It is used as a research tool to study protein interactions . The molecular formula of Akt-I-1,2 HCl is C23H22ClN3 .


Molecular Structure Analysis

Akt-I-1,2 HCl is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the Akt kinase . The molecular structure of Akt-I-1,2 HCl allows it to bind effectively to the active site of Akt1 and Akt2 .


Chemical Reactions Analysis

Akt-I-1,2 HCl acts as an inhibitor by binding to the active site of Akt1 and Akt2, preventing the phosphorylation of downstream substrates . This inhibition disrupts the PI3K/AKT signaling pathway, which is often upregulated in cancer cells .

Mechanism of Action

Akt-I-1,2 HCl inhibits the activity of Akt1 and Akt2, key kinases in the PI3K/AKT signaling pathway . This pathway is involved in cell proliferation, growth, and survival, and its aberrant activation is associated with various types of cancer .

Future Directions

Akt inhibitors, including Akt-I-1,2 HCl, are being studied for their potential in cancer treatment . They show increased potency in cell lines with an activated AKT pathway, making them promising candidates for targeted cancer therapy . The combination of AKT inhibitors with other anticancer drugs, such as MEK inhibitors, is also being explored for enhanced anti-tumor effects .

properties

IUPAC Name

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSKOEXUDZHMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Akt-I-1,2 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?

A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []

Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?

A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.

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